N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide, also known as MPSPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism.
Mechanism of Action
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide inhibits DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose uptake by cells and decreased glucose production by the liver.
Biochemical and Physiological Effects:
This compound has been shown to improve glycemic control in animal models of type 2 diabetes mellitus. It has also been shown to reduce body weight and improve insulin sensitivity in obese mice. In addition, this compound has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism. However, like all chemical compounds, this compound has limitations in terms of its stability, solubility, and toxicity. These factors must be taken into account when designing experiments using this compound.
Future Directions
Future research on N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide could focus on its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus and other metabolic disorders. In addition, further studies could investigate the long-term safety and efficacy of this compound in animal models and humans. Finally, research could explore the potential of this compound as a tool for studying the role of DPP-4 in other physiological processes beyond glucose metabolism.
Synthesis Methods
The synthesis of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide involves the reaction of 4-(mercaptophenyl)acetic acid with 1-methyl-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product, this compound.
Scientific Research Applications
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors like this compound are known to increase insulin secretion and decrease glucagon secretion, leading to improved glycemic control. This compound has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(16)14-10-3-5-11(6-4-10)18-12-7-8-15(2)13(12)17/h3-6,12H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEIRDQJLGVCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2CCN(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.